2,4,5-Trifluorobenzyl alcohol
Overview
Description
It has the molecular formula C7H5F3O and a molecular weight of 162.11 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, which significantly influences its chemical properties and reactivity.
Scientific Research Applications
2,4,5-Trifluorobenzyl alcohol has diverse applications in scientific research, including:
Safety and Hazards
When handling 2,4,5-Trifluorobenzyl alcohol, avoid dust formation and breathing mist, gas, or vapors . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
2,4,5-Trifluorobenzyl alcohol is an aryl fluorinated building block The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can all impact how this compound behaves. For instance, its storage temperature is recommended to be 2-8°C . .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a fluorinated building block , which suggests that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to cause skin and eye irritation . It may also cause respiratory irritation
Molecular Mechanism
It is known that this compound has a linear formula of F3C6H2CH2OH
Temporal Effects in Laboratory Settings
It is known that this compound is not likely mobile in the environment due to its low water solubility . It is also known to be insoluble and sinks in water
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2,4,5-trifluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, this compound can be produced by the catalytic hydrogenation of 2,4,5-trifluorobenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at elevated temperatures and pressures to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorobenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), tetrahydrofuran (THF), ethanol.
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3), solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products Formed:
Oxidation: 2,4,5-Trifluorobenzaldehyde.
Reduction: 2,4,5-Trifluorotoluene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzyl alcohol: This compound has five fluorine atoms attached to the benzene ring, making it more electron-deficient and reactive compared to 2,4,5-Trifluorobenzyl alcohol.
4-Fluorobenzyl alcohol: With only one fluorine atom, this compound is less reactive and has different chemical properties compared to this compound.
2,4,5-Trifluorophenylacetic acid: This compound has a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the specific positioning of the three fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects. These properties make it a valuable building block in the synthesis of complex fluorinated compounds and enhance its utility in various scientific and industrial applications .
Properties
IUPAC Name |
(2,4,5-trifluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXZCCOHXZFHBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380340 | |
Record name | 2,4,5-Trifluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144284-25-3 | |
Record name | 2,4,5-Trifluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trifluorobenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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